molecular formula C2H7Br2N B196123 2-Bromoethylamine hydrobromide CAS No. 2576-47-8

2-Bromoethylamine hydrobromide

Cat. No.: B196123
CAS No.: 2576-47-8
M. Wt: 204.89 g/mol
InChI Key: WJAXXWSZNSFVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethylamine hydrobromide, also known as 2-Aminoethyl bromide hydrobromide, is a chemical compound with the molecular formula BrCH2CH2NH2 · HBr and a molecular weight of 204.89 . It is used as a reactant in various syntheses, including the construction of C2-symmetric imidazolidinylidene ligands with a dioxolane backbone . It is also used for proteomics research and as an organic and pharmaceutical intermediate for the preparation of first-aid medicines .


Synthesis Analysis

The synthesis of this compound involves the addition of ethanolamine to hydrobromic acid, followed by heating and distillation . The process includes several stages of heating under reflux and distillation, with the final solution being heated under reflux for three hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula BrCH2CH2NH2 · HBr . This indicates that the compound consists of a bromoethylamine molecule ionically bonded to a hydrobromide ion.


Chemical Reactions Analysis

This compound can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 172-174°C . It is soluble in water and methanol, but insoluble in ether . It is hygroscopic and moisture sensitive .

Scientific Research Applications

  • Induction of Renal Necrosis : BEA induces specific papillary necrosis in the rat kidney, particularly affecting the inner medulla. This is associated with changes in the biosynthesis of platelet-activating factor (PAF) and the activity of enzymes involved in PAF synthesis in the kidney (Lee et al., 1989).

  • Hemodynamic Changes and Hypertension : BEA treatment results in hypertension in rats, accompanied by hemodynamic alterations such as increased total peripheral resistance and changes in organ blood flow. This suggests a role of the renal medulla in blood pressure regulation (Russell et al., 1987).

  • Ultrastructural Renal Alterations : In mice, BEA causes acute cortical tubular necrosis, characterized by a progression of proximal tubule epithelial alterations leading to cellular necrosis. This model is useful for studying chemically induced endothelial cell damage and tubular necrosis (Wolf et al., 1992).

  • Role in Blood Pressure Regulation : Chemical renal medullectomy with BEA in rats affects the reversal of hypertension, highlighting the importance of an intact renal medulla in blood pressure regulation (Bing et al., 1981).

  • Renomedullary Vasodepressor Function : BEA-induced destruction of the renal papilla leads to significant hypertension without changes in plasma renin concentration, indicating the potential loss of a renomedullary vasodepressor system (Taverner et al., 1984).

  • Lack of Role in Platelet Aggregation : Studies have shown that platelet aggregation does not contribute to BEA-induced renal papillary necrosis in rats, suggesting other mechanisms are involved (Minami et al., 2003).

  • Application in Hemoglobin-based Oxygen Carriers : BEA is used in the manufacturing of hemoglobin-based oxygen carriers (HBOCs). A high-performance liquid chromatography-UV method has been developed for the quantification of residual BEA in HBOCs (Li et al., 2018).

Safety and Hazards

2-Bromoethylamine hydrobromide is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapors/spray, and wearing personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These reactions suggest that this compound interacts with enzymes involved in alkylation and cyclodeamination processes.

Molecular Mechanism

The molecular mechanism of this compound is largely dependent on the specific biochemical reactions it is involved in. For instance, in the synthesis of thiazolines and thiazines, it may act as an alkylating agent, donating an ethyl group to thioamides . This could potentially lead to changes in gene expression or enzyme activity, depending on the specific biomolecules it interacts with.

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a melting point of 170-175°C . Its stability suggests that it may have consistent effects over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It has been reported that the LD50 in rats is greater than 200 - 2000 mg/kg , suggesting that it may have low toxicity.

Metabolic Pathways

Given its role in the synthesis of thiazolines and thiazines, it may interact with enzymes involved in these pathways .

Transport and Distribution

Its solubility in water suggests that it may be readily transported and distributed in aqueous environments within the body .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Bromoethylamine hydrobromide involves the reaction of ethylenediamine with hydrobromic acid and bromine.", "Starting Materials": [ "Ethylenediamine", "Hydrobromic acid", "Bromine" ], "Reaction": [ "Addition of bromine to ethylenediamine to form 1,2-dibromoethane", "Treatment of 1,2-dibromoethane with hydrobromic acid to form 2-Bromoethylamine hydrobromide" ] }

2576-47-8

Molecular Formula

C2H7Br2N

Molecular Weight

204.89 g/mol

IUPAC Name

2-bromoethanamine;hydron;bromide

InChI

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H

InChI Key

WJAXXWSZNSFVNG-UHFFFAOYSA-N

SMILES

C(CBr)N.Br

Canonical SMILES

[H+].C(CBr)N.[Br-]

Appearance

White Solid

melting_point

342 to 345 °F (NTP, 1992)

2576-47-8

physical_description

Crystals. (NTP, 1992)

Pictograms

Acute Toxic; Irritant

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

107-09-5 (Parent)

solubility

Soluble (NTP, 1992)

synonyms

2-Bromoethylamine Hydrobromide;  1-Amino-2-bromoethane Hydrobromide;  2-Aminoethyl Bromide Hydrobromide;  2-Bromoethylammonium Bromide;  β-Bromoethylamine Hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoethylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromoethylamine hydrobromide
Reactant of Route 3
Reactant of Route 3
2-Bromoethylamine hydrobromide
Reactant of Route 4
2-Bromoethylamine hydrobromide
Reactant of Route 5
2-Bromoethylamine hydrobromide
Reactant of Route 6
2-Bromoethylamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.